4-((4-Chlorophenyl)-hydroxymethyl)phenol

Pharmaceutical metabolite synthesis Fenofibrate metabolism Benzylic alcohol reactivity

4-((4-Chlorophenyl)-hydroxymethyl)phenol (CAS 164852-89-5) is a racemic diaryl carbinol belonging to the benzhydrol family, characterized by a central secondary alcohol linking a 4-chlorophenyl ring and a 4-hydroxyphenyl ring. It is listed in the FDA Global Substance Registration System (UNII: 7J723YZJ8Q) and is recognized as a key substructure of fenirofibrate, the active reduced metabolite of the antihyperlipidemic drug fenofibrate.

Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
CAS No. 164852-89-5
Cat. No. B6611678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorophenyl)-hydroxymethyl)phenol
CAS164852-89-5
Molecular FormulaC13H11ClO2
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)O
InChIInChI=1S/C13H11ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,15-16H
InChIKeyFPEZWQDQFWRURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-Chlorophenyl)-hydroxymethyl)phenol (CAS 164852-89-5) – Compound Class, Core Identity & Procurement-Relevant Background


4-((4-Chlorophenyl)-hydroxymethyl)phenol (CAS 164852-89-5) is a racemic diaryl carbinol belonging to the benzhydrol family, characterized by a central secondary alcohol linking a 4-chlorophenyl ring and a 4-hydroxyphenyl ring [1]. It is listed in the FDA Global Substance Registration System (UNII: 7J723YZJ8Q) [2] and is recognized as a key substructure of fenirofibrate, the active reduced metabolite of the antihyperlipidemic drug fenofibrate [3]. The compound serves as a versatile synthetic intermediate for pharmaceutical metabolites and fine chemicals, with a molecular formula of C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol [1].

4-((4-Chlorophenyl)-hydroxymethyl)phenol (CAS 164852-89-5) – Why Simple Substitution by Close Analogs Fails in Research & Industrial Settings


Although several chlorophenyl-hydroxyphenyl compounds populate the same chemical space, their reduction state, ring substitution pattern, and hydrogen-bonding capacity create functionally distinct profiles that render them non-interchangeable in applications requiring a specific metabolite precursor or a defined reactivity window [1]. For example, the ketone analog (4-chlorophenyl)(4-hydroxyphenyl)methanone lacks the central alcohol group essential for downstream esterification or etherification without prior reduction, while analogs lacking the para-hydroxyl group exhibit markedly different computed lipophilicity and hydrogen-bond donor/acceptor counts that alter chromatographic retention, solubility, and biochemical recognition [2]. The following evidence quantifies the specific dimensions along which 4-((4-chlorophenyl)-hydroxymethyl)phenol diverges from its nearest structural neighbors.

4-((4-Chlorophenyl)-hydroxymethyl)phenol (CAS 164852-89-5) – Head-to-Head Quantitative Differentiation Evidence


Reduction State Defines Functional Handle: Alcohol vs. Ketone Reactivity in Fenofibrate Metabolite Synthesis

4-((4-Chlorophenyl)-hydroxymethyl)phenol bears a central secondary alcohol (CH–OH) that is absent in the ketone analog (4-chlorophenyl)(4-hydroxyphenyl)methanone (Fenofibrate Related Compound A). This functional group difference eliminates the need for a reduction step when the compound is used directly as a precursor to fenirofibrate (2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid), the active metabolite of fenofibrate [1][2]. In contrast, the ketone analog must first be reduced with NaBH₄ to install the alcohol before further derivatization, adding a synthetic step and impacting overall yield and purity [2].

Pharmaceutical metabolite synthesis Fenofibrate metabolism Benzylic alcohol reactivity

Computed Lipophilicity and Hydrogen-Bonding Capacity Distinguish from De‑hydroxy and De‑chloro Analogs

The simultaneous presence of a phenolic –OH (hydrogen-bond donor) and a para-chlorine substituent confers a distinct computed physicochemical profile relative to analogs lacking either group. 4-((4-Chlorophenyl)-hydroxymethyl)phenol has an XLogP3 of 3.0, 2 hydrogen-bond donors, and 2 hydrogen-bond acceptors [1]. 4-Chlorobenzhydrol (4-chlorophenyl phenyl methanol), which lacks the phenolic –OH, has a predicted XLogP3 of approximately 2.9 but only 1 HBD and 1 HBA, drastically altering its capacity for directional intermolecular interactions and its behavior on normal-phase or HILIC stationary phases [2].

QSAR Chromatographic method development ADME prediction

Chiral Center Enables Enantiomeric Differentiation Absent in Symmetric Diaryl Compounds

4-((4-Chlorophenyl)-hydroxymethyl)phenol contains one stereogenic center at the carbinol carbon, existing as a racemate [1]. This differentiates it from symmetric analogs such as 4,4'-dichlorobenzhydrol (CAS 90-98-2), which also bears a central alcohol but possesses two identical 4-chlorophenyl rings, making it achiral. The presence of chirality in the target compound opens the possibility of chiral resolution, asymmetric synthesis, or use as a chiral building block, which is not available with symmetric analogs.

Chiral separation Asymmetric synthesis Absolute configuration determination

Metabolite Identity Confirmed by FDA UNII Registration vs. Non‑Registered Laboratory Intermediates

4-((4-Chlorophenyl)-hydroxymethyl)phenol is assigned a Unique Ingredient Identifier (UNII: 7J723YZJ8Q) in the FDA Global Substance Registration System and is linked as the parent substructure of the fenofibrate metabolite fenirofibrate [1][2]. In contrast, many closely related diaryl carbinols (e.g., 4-((4-bromophenyl)-hydroxymethyl)phenol) lack this regulatory recognition and the associated curated spectral or chromatographic reference data required for bioanalytical method validation.

Drug metabolite standard Bioanalytical method validation Regulatory compliance

4-((4-Chlorophenyl)-hydroxymethyl)phenol (CAS 164852-89-5) – High-Value Application Scenarios Anchored in Quantitative Differentiation


Direct Synthesis of Fenofibrate Metabolite (Fenirofibrate) Without Prior Reduction

When laboratories synthesize fenirofibrate as a reference standard for pharmacokinetic studies, 4-((4-chlorophenyl)-hydroxymethyl)phenol enables direct O-alkylation with ethyl 2-bromoisobutyrate, bypassing the NaBH₄ reduction step required when starting from the ketone analog [1]. This shorter route, validated in the 2023 synthetic study, reduces handling of reactive hydride reagents and can improve overall purity of the final metabolite standard [1].

Chiral Resolution for Stereochemical Assignment in Drug Metabolism Studies

The compound's single asymmetric center (racemic) makes it suitable for enantiomeric separation via chiral HPLC or simulated moving bed (SMB) chromatography [2]. Resolved enantiomers can serve as authentic standards to determine the stereochemical course of fenofibrate carbonyl reduction in vivo, a capability unavailable with achiral symmetric analogs such as 4,4'-dichlorobenzhydrol [2].

Bioanalytical Method Development and Validation for Fenofibrate Pharmacokinetics

Owing to its FDA UNII registration and documented metabolite relationship, 4-((4-chlorophenyl)-hydroxymethyl)phenol can be used as a system suitability standard or internal standard surrogate in LC–MS/MS methods quantifying fenirofibrate in biological matrices [3][4]. This regulatory traceability streamlines method validation under FDA or EMA bioanalytical guidelines, distinguishing it from unregistered close analogs that would require extensive additional qualification [3].

Building Block for Functionalized Diaryl Carbinol Libraries in Medicinal Chemistry

With its distinct combination of para-chloro and para-hydroxy substituents and two hydrogen-bond donors, 4-((4-chlorophenyl)-hydroxymethyl)phenol is a privileged scaffold for generating focused libraries of O-alkylated or O-acylated derivatives for screening against nuclear receptors (e.g., PPARα, the target of fenofibrate) [1][5]. Its computed XLogP3 of 3.0 and balanced HBD/HBA profile support oral drug-likeness predictions, while analogs lacking the phenolic –OH shift the physicochemical profile away from lead-like space [5].

Quote Request

Request a Quote for 4-((4-Chlorophenyl)-hydroxymethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.